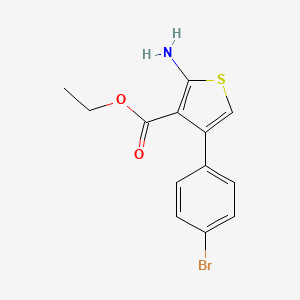

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWFWRCESBYGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352481 | |

| Record name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-99-6 | |

| Record name | 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this specific compound, drawing upon data from analogous structures within the same chemical class. Detailed experimental methodologies for its synthesis via the Gewald reaction are presented, alongside a summary of its known physicochemical and safety data. Furthermore, potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties, are discussed with a focus on relevant signaling pathways and molecular mechanisms.

Chemical and Physical Properties

This compound is a powder at room temperature with a melting point range of 120-125 °C.[1] Its chemical structure combines a thiophene ring, an amino group at the 2-position, an ethyl carboxylate group at the 3-position, and a 4-bromophenyl group at the 4-position.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 306934-99-6 | [1][2] |

| Molecular Formula | C₁₃H₁₂BrNO₂S | [1][2] |

| Molecular Weight | 326.21 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 120-125 °C | [1] |

| MDL Number | MFCD00435056 | [1][2] |

| SMILES String | CCOC(=O)c1c(N)scc1-c2ccc(Br)cc2 | [1] |

| InChI Key | SEWFWRCESBYGFS-UHFFFAOYSA-N | [1] |

Table 2: Safety Information

| Category | Information | Reference |

| Signal Word | Warning | [1] |

| Hazard Statements | H315, H319, H335, H413 | [1] |

| Precautionary Statements | P261, P264, P271, P273, P302 + P352, P305 + P351 + P338 | [1] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 4 | [1] |

| Target Organs | Respiratory system | [1] |

Synthesis

The primary synthetic route to this compound is the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol is a representative procedure adapted from the synthesis of similar 2-aminothiophene derivatives.

Materials:

-

4-Bromoacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, diethylamine, or triethylamine)

-

Anhydrous ethanol or methanol

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in anhydrous ethanol.

-

Catalyst Addition: Slowly add the basic catalyst (e.g., morpholine, 0.5 equivalents) to the stirred mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the pure this compound.

Caption: Workflow for the Gewald synthesis of the title compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the broader class of 2-aminothiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

Anticancer Activity

Derivatives of 2-aminothiophene are known to exhibit significant anticancer properties through various mechanisms.

-

Tubulin Polymerization Inhibition: Certain tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

Kinase Inhibition: Many heterocyclic compounds containing a thiophene ring are known to target and inhibit cancer-specific protein kinases, thereby interfering with signaling pathways crucial for cancer cell proliferation and survival.[3]

-

Topoisomerase Inhibition: Some 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidine derivatives have been shown to act as dual inhibitors of topoisomerase-I and topoisomerase-II, enzymes essential for DNA replication and repair in cancer cells.[4]

Caption: Potential anticancer mechanisms of 2-aminothiophene derivatives.

Anti-inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[5] The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

-

COX and LOX Inhibition: Many thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These molecules are key mediators of inflammation.[5][6]

Caption: Inhibition of inflammatory pathways by 2-aminothiophene derivatives.

Antimicrobial Activity

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The presence of different substituents on the thiophene ring can significantly influence their biological activity.

-

Antibacterial and Antifungal Effects: Numerous studies have reported the synthesis of novel thiophene derivatives and their evaluation against Gram-positive and Gram-negative bacteria, as well as fungal species.[7][8] The exact mechanisms are often not fully elucidated but are thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 3: Summary of Potential Biological Activities of 2-Aminothiophene Derivatives

| Biological Activity | Potential Mechanism of Action | Key Molecular Targets | References |

| Anticancer | Inhibition of cell proliferation, induction of apoptosis | Tubulin, Protein Kinases, Topoisomerase I/II | [3][4] |

| Anti-inflammatory | Reduction of inflammatory mediators | COX, LOX | [5][6] |

| Antimicrobial | Inhibition of microbial growth | Bacterial and fungal cellular components | [7][8] |

| GLP-1R Modulation | Positive allosteric modulation | Glucagon-like peptide 1 receptor (GLP-1R) | [1][9] |

Future Directions

This compound represents a promising scaffold for further investigation in drug discovery. Future research should focus on:

-

Detailed Biological Screening: Comprehensive in vitro and in vivo studies are necessary to elucidate the specific biological activities and pharmacological profile of this compound.

-

Mechanism of Action Studies: Identifying the precise molecular targets and signaling pathways modulated by this molecule will be crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the amino, carboxylate, and bromophenyl positions will help in optimizing its potency and selectivity.

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant class of 2-aminothiophenes. While specific data on this molecule is emerging, the extensive research on related compounds suggests its potential as a valuable lead for the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related thiophene derivatives.

References

- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (CAS 306934-99-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and potential biological significance of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate. This compound belongs to the 2-aminothiophene class of heterocyclic molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.

Core Compound Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

| Identifier | Value | Source |

| CAS Number | 306934-99-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂BrNO₂S | [1][2][3] |

| Molecular Weight | 326.21 g/mol | [1][2] |

| MDL Number | MFCD00435056 | [1][3] |

| Physical Property | Value | Source |

| Appearance | Powder | [1] |

| Melting Point | 120-125 °C | [1] |

| Flash Point | Not applicable | [1] |

Spectral and Analytical Data

| Analytical Technique | Data | Source |

| SMILES String | CCOC(=O)c1c(N)scc1-c2ccc(Br)cc2 | [1] |

| InChI | 1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | [1] |

| InChI Key | SEWFWRCESBYGFS-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Gewald Reaction

This compound is synthesized via the Gewald reaction, a multicomponent condensation that is a cornerstone for the preparation of 2-aminothiophenes.

Reaction Scheme

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 2-aminothiophene derivatives, adapted from established methodologies for similar compounds.

Materials:

-

4-Bromophenylacetonitrile

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Ethanol

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-bromophenylacetonitrile, ethyl cyanoacetate, and elemental sulfur in absolute ethanol.

-

To this stirred mixture, add a catalytic amount of morpholine dropwise.

-

Heat the reaction mixture to 45-50°C and maintain this temperature with constant stirring for approximately 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then quench by pouring it into ice-cold water.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Safety and Handling

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details | Source |

| Signal Word | Warning | [1] |

| Hazard Codes | H315, H319, H335, H413 | [1] |

| Precautionary Codes | P261, P264, P271, P273, P302 + P352, P305 + P351 + P338 | [1] |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3, Aquatic Chronic 4 | [1] |

| Target Organs | Respiratory system | [1] |

Biological Significance and Potential Applications

This compound, as a member of the 2-aminothiophene family, is of significant interest to the drug discovery and development community. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities.

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems, such as thienopyrimidines, which are known to possess various pharmacological properties. The amino and ester functionalities provide reactive handles for further chemical modifications.

Potential as a Bioactive Scaffold

While specific biological data for the title compound is limited, the 2-aminothiophene core is a well-established pharmacophore. Research on analogous structures suggests potential activities including:

-

Antimicrobial and Antifungal Agents: Many 2-aminothiophene derivatives have demonstrated efficacy against various bacterial and fungal strains.

-

Enzyme Inhibition: This class of compounds has been investigated for the inhibition of various enzymes.

-

Receptor Modulation: Notably, 2-aminothiophene derivatives have been identified as allosteric modulators of G-protein coupled receptors (GPCRs).

Representative Signaling Pathway: GLP-1R Allosteric Modulation

Recent studies have highlighted that 2-aminothiophene derivatives can act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[4][5] A PAM enhances the receptor's response to the endogenous ligand (GLP-1).

This pathway illustrates that the binding of the 2-aminothiophene PAM to an allosteric site on the GLP-1R enhances the binding of the native ligand, GLP-1.[4] This leads to a more robust activation of adenylate cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the CREB protein, which promotes the transcription of genes involved in insulin secretion.[4][5] This mechanism highlights the therapeutic potential of this class of compounds in metabolic diseases.

References

- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a substituted aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The thiophene ring is a privileged scaffold in a variety of pharmacologically active compounds, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and a summary of its reported biological activities.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Chemical Name | This compound | IUPAC |

| CAS Number | 306934-99-6 | [1] |

| Molecular Formula | C₁₃H₁₂BrNO₂S | [1] |

| Molecular Weight | 326.21 g/mol | [1] |

| Appearance | Powder | [2] |

| Melting Point | 120-125 °C | [2] |

| Solubility | Information not available | |

| Boiling Point | Information not available | |

| Density | Information not available |

Synthesis

The primary method for the synthesis of this compound is the Gewald aminothiophene synthesis. This multicomponent reaction offers an efficient one-pot approach to constructing the substituted thiophene ring system.

A general workflow for the Gewald synthesis is depicted below:

Caption: Generalized workflow for the Gewald synthesis of the target compound.

Experimental Protocol: Modified Gewald Reaction

The following protocol is based on the synthesis of similar aminothiophene derivatives and represents a typical procedure for obtaining this compound.

Materials:

-

4-Bromoacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine or Diethylamine (as a basic catalyst)

-

Ethanol (as a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoacetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

To this stirred mixture, add a catalytic amount of morpholine or diethylamine.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure this compound.

Spectroscopic Characterization

| Spectroscopic Data | Observed Value |

| Mass Spectrometry (m/z) | 327.05 (M+2) |

Further characterization would typically involve the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity. Expected signals would include those for the ethyl group (a quartet and a triplet), the amino group protons (a broad singlet), the aromatic protons of the bromophenyl ring (two doublets), and the thiophene proton (a singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and aromatic C-H and C=C vibrations.

Biological Activities

Derivatives of 2-aminothiophene are known to possess a wide array of biological activities. Research on compounds structurally related to this compound has indicated potential for the following activities:

-

Antibacterial and Antifungal Activity: Many thiophene derivatives have been shown to inhibit the growth of various bacterial and fungal strains.

-

Anti-inflammatory Activity: Some substituted thiophenes have demonstrated anti-inflammatory properties.

-

Anticancer Activity: The aminothiophene scaffold is a component of several compounds investigated for their cytotoxic effects against cancer cell lines.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of this compound.

1. Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against specific microbial strains.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2. In Vitro Anti-inflammatory Assay (e.g., Inhibition of Protein Denaturation)

A common method to screen for anti-inflammatory activity is to assess the ability of a compound to inhibit the denaturation of proteins, such as bovine serum albumin (BSA), which is induced by heat.

Caption: Workflow for the in vitro anti-inflammatory assay.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with a straightforward synthetic route. While its full physical and chemical characterization is not yet comprehensively documented in publicly accessible literature, its structural similarity to other biologically active aminothiophenes suggests its potential as a valuable building block for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, explore its crystal structure, and systematically evaluate its pharmacological profile. Such studies will be crucial in unlocking the full potential of this and related compounds in the field of drug discovery.

References

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate molecular structure and weight.

An In-depth Technical Guide to Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

For professionals in research, chemical synthesis, and drug development, a thorough understanding of novel chemical entities is paramount. This guide provides a detailed overview of this compound, a heterocyclic compound with potential applications as a synthetic intermediate in pharmaceuticals.

Molecular Structure and Properties

This compound is a substituted aminothiophene. The core of the molecule is a thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom. This ring is substituted at the 2-position with an amino group (-NH2), at the 3-position with an ethyl carboxylate group (-COOCH2CH3), and at the 4-position with a 4-bromophenyl group.

The presence of the amino and carboxylate groups on adjacent carbons of the thiophene ring, along with the bromophenyl moiety, makes this compound a versatile scaffold for further chemical modifications and a potential building block in the synthesis of more complex, biologically active molecules.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 306934-99-6[1] |

| Molecular Formula | C13H12BrNO2S[1] |

| Molecular Weight | 326.21 g/mol |

| Appearance | Powder |

| Melting Point | 120-125 °C |

| SMILES String | CCOC(=O)c1c(N)scc1-c2ccc(Br)cc2 |

| InChI Key | SEWFWRCESBYGFS-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of this compound is typically achieved through the Gewald aminothiophene synthesis. This is a one-pot, multi-component reaction that is widely used for the preparation of substituted 2-aminothiophenes.

Gewald Synthesis Protocol:

This protocol is adapted from general procedures for the synthesis of related 2-aminothiophene-3-carboxylates.

Materials:

-

4-Bromoacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

A suitable base (e.g., morpholine or diethylamine)

-

A suitable solvent (e.g., ethanol or methanol)

Procedure:

-

To a solution of 4-bromoacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).

-

Slowly add a catalytic amount of a base, such as morpholine or diethylamine, to the mixture with stirring.

-

Heat the reaction mixture at a temperature ranging from 45 to 65°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature or in an ice bath to induce precipitation of the product.

-

Collect the crude product by filtration and wash it with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Synthesis Workflow

The logical workflow for the synthesis of this compound via the Gewald reaction is depicted in the following diagram.

References

Spectroscopic Profile of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of synthesized this compound have been confirmed through a suite of spectroscopic techniques. The key findings are summarized below.

Mass Spectrometry (MS)

The mass spectrum of the compound confirms its molecular weight. The analysis of the bromo-substituted thiophene derivative revealed a molecular ion peak (M+2) at m/z = 327.05, which is consistent with the calculated molecular weight of the compound (C13H12BrNO2S).[1]

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C13H12BrNO2S |

| Molecular Weight | 326.21 g/mol |

| Mass (m/z) | 327.05 (M+2) |

Infrared (IR) Spectroscopy

Infrared spectroscopy was employed to identify the functional groups present in the molecule. The analysis was performed using a KBr disc method.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not fully available in the source material | - |

Specific absorption bands from the IR spectrum were mentioned to be used for characterization but were not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to elucidate the chemical structure of the compound.

Table 3: ¹H NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in the source material | - | - | - |

Table 4: ¹³C NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in the source material | - |

The source literature confirms the use of ¹H and ¹³C NMR for structural identification, but the specific chemical shifts and coupling constants for the bromo-derivative were not provided in the accessible text.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

Synthesis of this compound:

The synthesis of the title compound and its derivatives was achieved through the Gewald reaction under mild reaction conditions.[1]

Spectroscopic Analysis:

The characterization of the synthesized compounds was performed using a combination of spectroscopic techniques.[1]

-

Mass Spectrometry: The mass spectra were recorded to determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: IR spectra were documented using a SHIMADZU FTIR instrument with a KBr disc.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to confirm the structure of the synthesized derivatives.

Workflow for Spectroscopic Analysis

The logical flow of the spectroscopic analysis process, from sample preparation to data interpretation, is illustrated in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are essential for the accurate identification and characterization of this compound in a research and development setting.

References

The Diverse Biological Activities of 2-Aminothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its synthetic accessibility, primarily through the versatile Gewald reaction, and its ability to interact with various biological targets have made it a focal point of extensive research. This technical guide provides an in-depth overview of the significant biological activities of 2-aminothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in ongoing and future drug discovery efforts.

Anticancer Activity

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.[1][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine derivatives (5f-i, 7a) | MDA-MB-468 (Breast) | Not specified (significant inhibition) | [1] |

| Compound 7 (a thieno[2,3-d]pyrimidine) | HepG2 (Liver) | Not specified (most effective) | [1] |

| Thiophene derivatives (6CN14, 7CN09) | HeLa (Cervical), PANC-1 (Pancreatic) | Not specified (greater efficiency than doxorubicin) | [2] |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) | 786-0 (Kidney), HepG2 (Liver) | Not specified (anti-proliferative activity) | [4] |

| Benzyl urea tetrahydrobenzo[b]thiophene derivative (BU17) | A549 (Lung) and other cell lines | Not specified (most potent with broad-spectrum activity) | [5] |

| Thiophene/thienopyrimidine derivatives (5, 8) | MCF-7 (Breast), HepG2 (Liver) | <10 µM (higher cytotoxic effects than reference) | [6] |

Key Mechanisms of Anticancer Action

1.2.1. Kinase Inhibition: A primary mechanism by which 2-aminothiophene derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][3] The Epidermal Growth Factor Receptor (EGFR) is a key target, and its signaling pathway is crucial for cell proliferation.[1][3] Inhibition of EGFR blocks downstream signaling cascades, leading to reduced cell growth and survival.[4]

1.2.2. Induction of Apoptosis: Many 2-aminothiophene derivatives induce programmed cell death, or apoptosis, in cancer cells.[1] This is often achieved by modulating the expression of proteins in the Bcl-2 family, which are key regulators of the apoptotic process.[1] Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 leads to the activation of caspases and subsequent cell death.[1]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Therapeutic Potential of Brominated Thiophene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] The introduction of bromine atoms to this versatile structure can significantly enhance biological activity, leading to a new generation of potent therapeutic agents. This technical guide provides an in-depth overview of the burgeoning field of brominated thiophene compounds, summarizing their therapeutic applications, quantitative data, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Applications and Mechanisms of Action

Brominated thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development in several key therapeutic areas. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes or modulation of key signaling pathways.

Anticancer Activity

Brominated thiophenes have emerged as a significant class of anticancer agents, with studies demonstrating their efficacy against various cancer cell lines.[2] Their mechanisms often involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival, and the induction of apoptosis (programmed cell death).

Several studies have reported potent antiproliferative activity of brominated thiophene derivatives. For instance, certain 2-bromo-N-substituted-benzothiophene-3-yl]acrylamides have shown submicromolar IC50 values against leukemia cell lines.[3] Another study identified a benzyl urea tetrahydrobenzo[b]thiophene derivative as a potent broad-spectrum antitumor agent that inhibits tubulin polymerization and WEE1 kinase.[4]

Signaling Pathways:

A key pathway implicated in cancer progression and often targeted by thiophene derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of the MAPK pathway is a hallmark of many cancers.[6] Brominated thiophene compounds can interfere with this pathway at various points, for example, by inhibiting kinases like JNK, MEK, or ERK.[7]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", style=filled]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Jun, c-Fos)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", style=filled]; BrominatedThiophene [label="Brominated Thiophene\nCompound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; BrominatedThiophene -> MEK [label=" Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; } caption { label = "Figure 1: Simplified MAPK Signaling Pathway and a potential point of inhibition by brominated thiophene compounds."; fontsize = 10; fontname = "Arial"; }

Another critical mechanism of anticancer activity is the induction of apoptosis . Brominated thiophenes can trigger this process through various signaling cascades, ultimately leading to the activation of caspases, the executioner enzymes of apoptosis.[8]

// Nodes BrominatedThiophene [label="Brominated Thiophene\nCompound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4"]; Caspase9 [label="Caspase-9", fillcolor="#FBBC05"]; Caspase3 [label="Caspase-3", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", style=filled];

// Edges BrominatedThiophene -> Mitochondria [label=" Stress Signal", color="#EA4335", style=dashed, fontcolor="#202124"]; Mitochondria -> CytochromeC [label=" release"]; CytochromeC -> Apaf1; Apaf1 -> Caspase9 [label=" activation"]; Caspase9 -> Caspase3 [label=" activation"]; Caspase3 -> Apoptosis; } caption { label = "Figure 2: Simplified intrinsic apoptosis pathway initiated by a brominated thiophene compound."; fontsize = 10; fontname = "Arial"; }

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[9] Brominated thiophene derivatives have shown promising activity against a range of pathogenic bacteria and fungi. For example, 3-halobenzo[b]thiophenes have demonstrated low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast.[9]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Thiophene derivatives are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[10][11] For instance, a 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide derivative has been shown to be a potent and selective COX-2 inhibitor with an IC50 value of 0.29 µM.[12]

Neuroprotective Activity

Thiophene-based compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[11] Their mechanisms of action in this context often involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down key neurotransmitters, as well as providing antioxidant effects.[13] For example, (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933) has shown neuroprotective effects by inhibiting neuronal nitric-oxide synthase and acting as an antioxidant.[13]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various brominated thiophene compounds across different therapeutic areas.

Table 1: Anticancer Activity of Brominated Thiophene Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzothien-3-yl]acrylamide | K562 (Leukemia) | Submicromolar | [3] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | A549 (Lung Cancer) | Not specified, potent | [4] |

| Thienopyrrole derivative (3b) | HepG2 (Liver Cancer) | 3.105 | [13] |

| Thienopyrrole derivative (3b) | PC-3 (Prostate Cancer) | 2.15 | [13] |

| Pyrrolothienopyrimidine derivative (4c) | HepG2 (Liver Cancer) | 3.023 | [13] |

| Pyrrolothienopyrimidine derivative (4c) | PC-3 (Prostate Cancer) | 3.12 | [13] |

Table 2: Antimicrobial Activity of Brominated Thiophene Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [9] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | [9] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | 16 | [9] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [9] |

Table 3: Anti-inflammatory Activity of Brominated Thiophene Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa) | COX-2 | 0.29 | [12] |

| Thiophene derivative (celecoxib analog) | COX-2 | 0.31 - 1.40 | [11] |

| Benzothiophene derivative | 5-LOX | 6.0 | [11] |

Table 4: Neuroprotective Activity of Brominated Thiophene Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide | Butyrylcholinesterase (BChE) | 42.21 | [14] |

| N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide | Butyrylcholinesterase (BChE) | 45.31 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of brominated thiophene compounds.

Synthesis of Brominated Thiophene Derivatives

A common method for the synthesis of brominated thiophenes involves electrophilic substitution using N-bromosuccinimide (NBS) or bromine. The regioselectivity of the bromination can be controlled by the choice of solvent and reaction conditions.

General Procedure for Bromination using NBS:

-

Dissolve the starting thiophene derivative in a suitable solvent (e.g., chloroform, THF).[10]

-

Add N-bromosuccinimide (NBS) (typically 1.1 equivalents for mono-bromination) to the solution.[10]

-

Stir the reaction mixture at room temperature for a specified period (e.g., 20 hours).[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., toluene/n-heptane).[10]

// Nodes Start [label="Starting Thiophene\nDerivative"]; Dissolve [label="Dissolve in\nSolvent"]; AddNBS [label="Add NBS"]; Stir [label="Stir at Room\nTemperature"]; Purify [label="Purification\n(Chromatography)"]; Product [label="Brominated Thiophene\nProduct"];

// Edges Start -> Dissolve; Dissolve -> AddNBS; AddNBS -> Stir; Stir -> Purify; Purify -> Product; } caption { label = "Figure 3: General workflow for the synthesis of brominated thiophene derivatives using NBS."; fontsize = 10; fontname = "Arial"; }

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Treat the cells with various concentrations of the brominated thiophene compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the brominated thiophene compound in a 96-well microtiter plate containing a suitable broth medium.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[3]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[19]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[17]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the potency of compounds in inhibiting the activity of specific kinases.[9][20]

Protocol (Luminescence-Based Assay):

-

Compound Preparation: Prepare serial dilutions of the brominated thiophene compound in DMSO.[9]

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound, and a kinase-specific substrate in an appropriate assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[9]

-

ADP Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit that converts ADP to ATP, which then generates a luminescent signal.[9]

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Conclusion

Brominated thiophene compounds represent a highly promising and versatile class of molecules with significant therapeutic potential across a range of diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. The introduction of bromine atoms onto the thiophene ring often leads to enhanced biological activity. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is expected to yield novel and effective drug candidates. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers dedicated to advancing the development of these promising therapeutic agents.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchhub.com [researchhub.com]

- 16. benchchem.com [benchchem.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. benchchem.com [benchchem.com]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. reactionbiology.com [reactionbiology.com]

The Versatile Scaffold: A Deep Dive into Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds. Among these, the thiophene ring system, a five-membered aromatic ring containing a sulfur atom, has garnered significant attention due to its diverse pharmacological activities. This technical guide focuses on a particularly promising thiophene derivative: Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate. This core structure has served as a versatile starting point for the development of a wide array of biologically active molecules, demonstrating potential in anticancer, antimicrobial, and anti-inflammatory applications.

This document provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights related to this scaffold, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.

Synthesis of the Core Scaffold

The primary and most efficient method for the synthesis of this compound and its derivatives is the Gewald reaction . This one-pot, multi-component reaction is a cornerstone in thiophene chemistry, valued for its operational simplicity and the ready availability of starting materials.

The reaction typically involves the condensation of a ketone (in this case, 4-bromoacetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine or diethylamine.

A generalized workflow for the Gewald synthesis is depicted below:

Experimental Protocol: Gewald Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions.

Materials:

-

4-Bromoacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or Diethylamine)

-

Ethanol

-

Standard laboratory glassware for reflux and filtration

-

Ice bath

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

-

To this solution, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine (0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Characterize the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored as a template for the design and synthesis of novel therapeutic agents. The presence of the amino and ester functional groups provides convenient handles for further chemical modifications, allowing for the generation of large libraries of derivatives with diverse pharmacological profiles.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected derivatives. It is important to note that the specific substitutions on the core scaffold significantly influence the potency.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene carboxamide derivative 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | |

| Thiophene carboxamide derivative 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | |

| Tetrahydrobenzo[b]thiophene derivative BZ02 | A549 (Non-small cell lung cancer) | 6.10 | [1] |

| Tetrahydrobenzo[b]thiophene derivative BZA09 | A549 (Non-small cell lung cancer) | 2.73 | [1] |

| Pyrano[3,2-c]quinoline derivative 3a | HT-29 (Colon cancer) | 0.023 | [2] |

| Pyrano[3,2-c]quinoline derivative 3f | HT-29 (Colon cancer) | 0.025 | [2] |

Signaling Pathways in Cancer

Several studies suggest that thiophene derivatives can exert their anticancer effects by modulating critical signaling pathways. One of the key mechanisms is the induction of apoptosis, the programmed cell death, often through the intrinsic pathway. Furthermore, inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in cancer, is another important mechanism.[1][2]

The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by a hypothetical active thiophene derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for another 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

The thiophene scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene derivatives against various microbial strains.

| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene-isoxazole derivative | Pseudomonas aeruginosa | 125 - 250 | [5] |

| Thiophene-isoxazole derivative | Candida albicans | 125 - 250 | [5] |

| Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 | [5] |

| Thiophene derivative 8 | Colistin-Resistant Escherichia coli | 32 | [5] |

| Substituted thiophene derivative 7b | Bacillus cereus | Potent activity reported | [6] |

| Substituted thiophene derivative 7b | Candida albicans | Potent activity reported | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland

-

Positive control (standard antibiotic)

-

Negative control (broth only)

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the thiophene derivative in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well containing the compound dilution with the microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the amenability of its functional groups to further modification have enabled the generation of a multitude of derivatives with potent biological activities. The demonstrated efficacy of these compounds in preclinical models of cancer and infectious diseases underscores their therapeutic potential.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core scaffold will help in identifying the key structural features responsible for the observed biological activities and in optimizing the potency and selectivity of the lead compounds.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational development as therapeutic agents.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising derivatives to assess their drug-likeness and safety profiles.

-

Development of Novel Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems, such as nanoparticles, could enhance their solubility, bioavailability, and tumor-targeting capabilities, thereby improving their therapeutic index.[1]

References

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Gewald Reaction: A Cornerstone in Thiophene Synthesis for Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of a Classic Multicomponent Reaction

The Gewald reaction, a powerful and versatile multicomponent reaction, has stood as a fundamental tool for the synthesis of highly substituted 2-aminothiophenes for over six decades. Its discovery by German chemist Karl Gewald in 1961 marked a significant advancement in heterocyclic chemistry, providing a straightforward and efficient route to a class of compounds that would later prove to be invaluable scaffolds in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the Gewald reaction, from its historical discovery and mechanistic underpinnings to its modern applications and detailed experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

First reported by Karl Gewald in the 1960s, the reaction provides a convergent approach to polysubstituted 2-aminothiophenes from simple, readily available starting materials.[1] The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2][3] The reaction's simplicity, tolerance of a wide range of functional groups, and the pharmacological importance of its products have cemented its place in the synthetic organic chemist's toolbox. Over the years, numerous modifications and improvements have been developed, including the use of microwave irradiation to enhance reaction rates and yields, and the development of one-pot procedures.[2]

The Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through a series of key steps, initiated by a Knoevenagel condensation. Although elucidated decades after its initial discovery, the proposed pathway provides a framework for understanding the reaction's course and for optimizing reaction conditions.[2]

The reaction begins with the base-catalyzed Knoevenagel condensation of the starting ketone or aldehyde with the active methylene compound (e.g., a cyanoester). This is followed by the addition of sulfur , which is then thought to undergo an intramolecular cyclization to form a dihydrothiophene intermediate. Finally, a tautomerization step leads to the aromatic 2-aminothiophene product.

Quantitative Data Summary

The versatility of the Gewald reaction is evident in the wide range of substrates that can be employed, leading to a diverse library of 2-aminothiophenes. The following tables summarize representative quantitative data for the Gewald reaction under different conditions.

Table 1: Gewald Reaction of Ketones with Malononitrile under Catalytic Conditions

| Entry | Ketone | Catalyst (mol%) | Time | Yield (%) |

| 1 | Cyclohexanone | Piperidinium borate (20) | 25 min | 96 |

| 2 | Cyclopentanone | Piperidinium borate (20) | 30 min | 87 |

| 3 | 4-Methylcyclohexanone | Piperidinium borate (20) | 40 min | 87 |

| 4 | Acetophenone | Piperidinium borate (20) | 1 h | 85 |

| 5 | 4-Chloroacetophenone | Piperidinium borate (20) | 15 min | 87 |

| Reaction conditions: Ketone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H2O (9:1), 100 °C.[4] |

Table 2: Comparison of Conventional Heating and Microwave Irradiation for the Synthesis of 2-Aminothiophenes

| X | Yield (%) Classical | Yield (%) Microwave |

| CO2Me | 82 | 55 |

| CONH2 | 78 | 78 |

| CONHPh | 87 | 55 |

| CN | 60 | 58 |

| Data from a review comparing classical and microwave-assisted Gewald synthesis.[5] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of the Gewald reaction. Below are protocols for both conventional heating and microwave-assisted synthesis.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.

-

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.0 - 1.2 equiv)

-

Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.[6]

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and condenser, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.

-

Add the amine base to the mixture.

-

Heat the reaction mixture to a temperature between 50-80 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

-

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

-

Materials:

-

Ketone or aldehyde (e.g., 4-Nitroacetophenone, 0.1 mole)

-

Active methylene nitrile (e.g., Ethyl cyanoacetate, 0.1 mole)

-

Elemental sulfur (0.05 mole)

-

Solvent (e.g., Ethanol, 15 mL)

-

Microwave reactor vial

-

-

Procedure:

-

In a microwave reactor vial, combine the ketone, active methylene nitrile, and elemental sulfur in the specified solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 4-6 minutes).[7]

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up the reaction mixture as described in the conventional protocol (precipitation in ice-water, filtration, and recrystallization).[7]

-

Applications in Drug Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The Gewald reaction provides a direct and efficient entry into this important class of heterocycles, making it a key tool in the drug discovery and development pipeline.

References

A Comprehensive Review of Synthetic Routes for Polysubstituted 2-Aminothiophenes: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polysubstituted 2-aminothiophenes are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials. Their versatile biological activities and unique physicochemical properties have made them a focal point of extensive research. This technical guide provides a comprehensive overview of the primary synthetic routes to access these valuable scaffolds, with a focus on providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways and associated biological signaling cascades.

The Gewald Reaction: A Cornerstone in 2-Aminothiophene Synthesis

The Gewald reaction, a multicomponent condensation, remains the most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and generally mild reaction conditions.[2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1]

Reaction Mechanism and Workflow

The generally accepted mechanism of the Gewald reaction proceeds through three key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via attack of the sulfur on the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene ring.[1][3]

Quantitative Data for the Gewald Reaction

The versatility of the Gewald reaction is highlighted by the wide range of substrates and catalysts that can be employed. The following table summarizes various conditions and their corresponding yields.

| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2-3 | 85-95 |

| Acetone | Ethyl Cyanoacetate | Triethylamine | DMF | 50 | 4 | 75 |

| 4-Methylcyclohexanone | Malononitrile | L-Proline (10 mol%) | DMF | 60 | - | 84 |

| Various ketones/aldehydes | Malononitrile | ZnO nanoparticles (2.5 mol%) | Solvent-free | 100 | 4 | 30-76 |

| Various ketones | Malononitrile/Ethyl Cyanoacetate | NaAlO₂ | Ethanol | Reflux | 10 | 26-94 |

| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 100 | 0.33 | 96 |

| Aryl/Alkyl Ketones | Malononitrile | ZnFe₂O₄ nanoparticles (2.5 mol%) | Solvent-free | 100 | 4 | 25-80 |

| Coumarin derivative | Malononitrile | L-Proline (10 mol%) | Ethanol | RT | - | 66-81 |

| Cyclic Ketones | Malononitrile | Diethylamine | HSVM* | RT | 0.5 | 42-94 |

| Ketones | Malononitrile/Cyanoacetamide | MgO-CeO₂ nanocomposite | Ethanol | Reflux | 10 | 76-89 |

*HSVM: High-Speed Vibrating Milling

Detailed Experimental Protocols for the Gewald Reaction

Protocol 1: Conventional Gewald Synthesis with Morpholine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

-

Solvent and Catalyst Addition: Add ethanol as the solvent and morpholine (0.1-0.2 eq) as the catalyst.

-

Reaction Execution: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the mixture into ice-water, and collect the resulting solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Gewald Synthesis

-

Reaction Mixture: In a microwave-safe vessel, combine the arylacetaldehyde (1.0 eq), the active methylene nitrile (1.0 eq), elemental sulfur (1.2 eq), and morpholine (1.2 eq) in ethanol.

-

Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 70 °C for 20 minutes.

-

Isolation: After cooling, the product often crystallizes directly from the reaction mixture and can be isolated by filtration.

Protocol 3: L-Proline Catalyzed Gewald Reaction [4]

-

Reagent Combination: In a suitable reaction vessel, mix the ketone or aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), elemental sulfur (1.2 eq), and L-proline (10 mol%).

-

Solvent and Heating: Add dimethylformamide (DMF) as the solvent and heat the mixture to 60 °C.

-